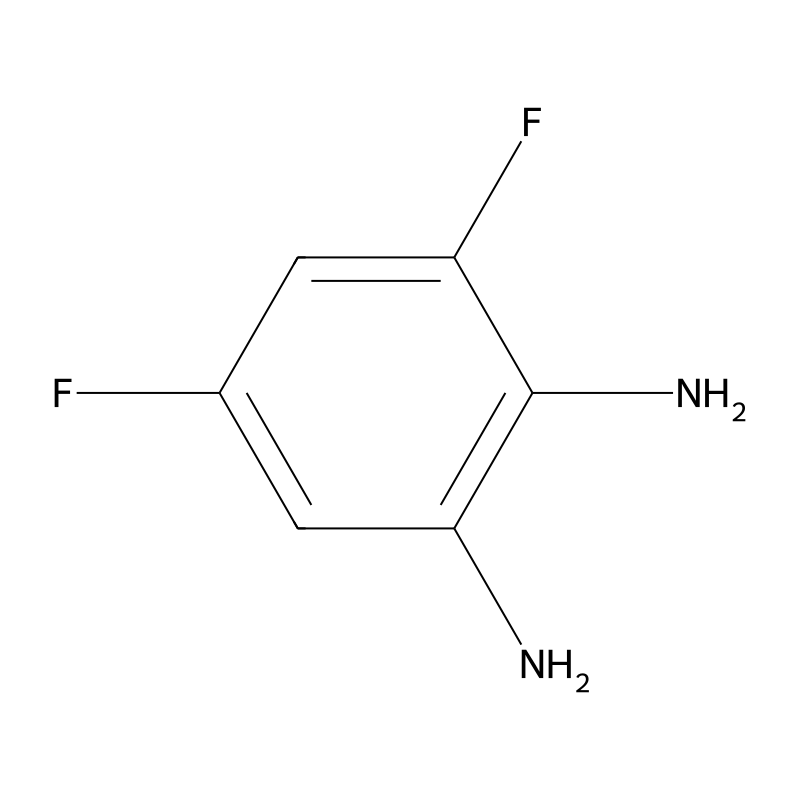

3,5-Difluorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Building block for pharmaceuticals and materials: Due to its unique structure with two amine groups and two fluorine atoms, 1,2-diamino-3,5-difluorobenzene can serve as a valuable building block for synthesizing various complex molecules. Its diamine functionality allows it to participate in various coupling reactions and condensation reactions, leading to the formation of diverse scaffolds for pharmaceuticals and functional materials [].

Medicinal Chemistry:

- Exploring potential therapeutic applications: Researchers are exploring the potential of 1,2-diamino-3,5-difluorobenzene derivatives as therapeutic agents for various diseases. Studies have shown activity against specific cancer cell lines and other biological targets, highlighting its potential for further development [, ].

Material Science:

Development of functional polymers

The combination of amine and fluorine functionalities in 1,2-diamino-3,5-difluorobenzene makes it a promising candidate for the development of functional polymers. These polymers could possess unique properties such as thermal stability, chemical resistance, and specific functionalities depending on the chosen modification strategies [].

Exploration in optoelectronic applications

The presence of aromatic rings and fluorine atoms in 1,2-diamino-3,5-difluorobenzene suggests potential applications in optoelectronic devices. Researchers are investigating its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its potential for influencing photophysical properties [].

3,5-Difluorobenzene-1,2-diamine features a benzene ring with fluorine substituents at the 3 and 5 positions and amino groups at the 1 and 2 positions. This configuration contributes to its physical and chemical properties, including solubility and reactivity. The compound is classified as very soluble in certain solvents, which enhances its utility in

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Acylation Reactions: The amines can be acylated to form amides.

- Coupling Reactions: This compound can undergo coupling reactions typical of aromatic amines, which are useful in creating more complex molecules .

While specific biological activity data for 3,5-Difluorobenzene-1,2-diamine may be limited, compounds with similar structures often exhibit interesting biological properties. For instance, aromatic amines are known to have roles in pharmaceuticals and can interact with biological systems. The fluorine substituents may also enhance metabolic stability or alter the pharmacokinetic properties of potential drug candidates .

3,5-Difluorobenzene-1,2-diamine can be synthesized through various methods:

- Fluorination: Starting with benzene derivatives, fluorination can introduce the desired fluorine atoms.

- Amination: The introduction of amino groups can be achieved through nucleophilic substitution or other amination techniques.

- Multi-step Synthesis: Often involves several steps combining both fluorination and amination processes to achieve the final product .

This compound has potential applications in several fields:

- Pharmaceuticals: As a building block for drug synthesis due to its reactive functional groups.

- Material Science: Used in the development of polymers or materials that require specific chemical properties.

- Dyes and Pigments: Its structure may lend itself to applications in dyes due to the presence of aromatic systems .

3,5-Difluorobenzene-1,2-diamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| 3,4-Difluorobenzene-1,2-diamine | 153505-39-6 | 0.93 | Different fluorine positions on the benzene ring |

| 4-Chloro-3,5-difluorobenzene-1,2-diamine | Not listed | 0.92 | Contains chlorine instead of an amino group |

| 3,5-Trifluorobenzene-1,2-diamine | Not listed | 0.92 | Has an additional fluorine atom |

| 4-Fluoro-3,5-difluorobenzene-1,2-diamine | Not listed | 0.90 | Contains a different halogen substitution pattern |

These compounds highlight the unique positioning of functional groups in 3,5-Difluorobenzene-1,2-diamine that may influence its reactivity and biological properties compared to others .

3,5-Difluorobenzene-1,2-diamine (CAS 2369-29-1) emerged as a synthetic intermediate in the mid-20th century, particularly during advancements in halogenated aromatic chemistry. Its development is closely tied to the Sandmeyer reaction and diazotization methodologies used to introduce fluorine substituents onto aromatic rings. Early syntheses focused on optimizing yields for pharmaceutical and electronic material precursors, with patent literature (e.g., EP0776877A1) highlighting its utility in liquid crystal and drug synthesis.

Nomenclature and Classification

This compound is systematically named 3,5-difluorobenzene-1,2-diamine, with synonyms including 1,2-benzenediamine, 3,5-difluoro and 3,5-difluorophenylene-1,2-diamine. Structurally, it features a benzene ring with fluorine atoms at positions 3 and 5 and primary amine groups at positions 1 and 2. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Number | 2369-29-1 |

| Molecular Formula | C₆H₆F₂N₂ |

| Molecular Weight | 144.12 g/mol |

| EC Number | 674-875-8 |

| PubChem CID | 2736754 |

Its classification as a heterocyclic diamine with fluorinated aromatic substituents positions it as a specialized building block in organic synthesis.

Significance in Organic Chemistry

The compound’s dual functionality—aromatic fluorination and primary amine groups—enables diverse reactivity:

- Nucleophilic Aromatic Substitution: Fluorine atoms activate the ring for further electrophilic substitution, particularly at the para position relative to the amino groups.

- Condensation Reactions: Amino groups participate in Schiff base formation, enabling synthesis of heterocyclic structures like benzimidazoles and phenazines.

- Coordination Chemistry: The diamine moiety acts as a bidentate ligand for metal complexes, relevant in catalysis and materials science.

Research Impact and Applications Overview

3,5-Difluorobenzene-1,2-diamine serves as a precursor in:

- Pharmaceuticals: Intermediate for anti-cancer agents and kinase inhibitors.

- Materials Science: Curing agent in epoxy resins and monomer for fluorinated polymers.

- Optoelectronics: Component in fluorescent phenazines and OLED materials.

- Analytical Chemistry: Ligand for metal-organic frameworks (MOFs) in ion sensing.

Molecular Formula and Weight

3,5-Difluorobenzene-1,2-diamine is a fluorinated aromatic diamine compound with the molecular formula C₆H₆F₂N₂ [1] [2]. The compound possesses a molecular weight of 144.12 grams per mole, as consistently reported across multiple chemical databases [1] [2] [3]. This molecular weight reflects the presence of six carbon atoms, six hydrogen atoms, two fluorine atoms, and two nitrogen atoms within the molecular structure [2] [4].

The compound is identified by the Chemical Abstracts Service registry number 2369-29-1, which serves as its unique chemical identifier [1] [2] [3]. Additional molecular identifiers include the MDL number MFCD00973899 and the IUPAC name 3,5-difluorobenzene-1,2-diamine [1] [4].

Structural Characteristics

Aromatic Core Structure

The fundamental structural framework of 3,5-difluorobenzene-1,2-diamine is based on a benzene ring, which forms the aromatic core of the molecule [2] [5]. The benzene ring exhibits characteristic aromatic properties, including planar geometry and delocalized π-electron system [6]. This aromatic system provides the molecule with enhanced stability through resonance stabilization and contributes to its distinctive chemical behavior [7] [8].

The aromatic ring demonstrates typical benzene characteristics, including carbon-carbon bond lengths that are intermediate between single and double bonds due to electron delocalization [7]. The presence of substituents on the benzene ring creates a substituted aromatic system that maintains the fundamental aromatic character while introducing specific electronic and steric effects [8] [9].

Position and Influence of Fluorine Substituents

The molecule contains two fluorine atoms positioned at the 3 and 5 positions of the benzene ring, creating a symmetrical substitution pattern [1] [2]. These fluorine substituents exert significant electronic effects on the aromatic system through their high electronegativity and ability to participate in resonance interactions [7] [10].

Fluorine atoms in aromatic systems contribute additional π-orbitals that interact with the benzene ring's π-system, a phenomenon that has been termed "fluoromaticity" [7]. This interaction results in the formation of new molecular orbitals that can enhance the aromatic character of the ring system [7] [9]. The 3,5-substitution pattern creates a meta-relationship between the fluorine atoms, which influences the electron density distribution around the aromatic ring [10].

The electronegativity of fluorine (4.0 on the Pauling scale) creates an inductive electron-withdrawing effect that reduces electron density in the aromatic ring [7] [10]. This effect is particularly pronounced at positions ortho and para to the fluorine substituents, affecting the reactivity and properties of the molecule [10].

Amino Group Configuration

The molecule features two amino groups (-NH₂) located at the 1 and 2 positions of the benzene ring, establishing an ortho-diamine configuration [1] [2]. This arrangement creates a 1,2-diaminobenzene derivative with specific electronic and geometric characteristics [2] [5].

The amino groups act as electron-donating substituents through both inductive and resonance effects [11] [12]. The lone pairs of electrons on the nitrogen atoms can participate in resonance with the aromatic π-system, increasing electron density in the ring [13]. This electron-donating character contrasts with the electron-withdrawing nature of the fluorine substituents, creating a complex electronic environment within the molecule [7] [13].

The ortho-relationship between the two amino groups enables potential intramolecular hydrogen bonding interactions, which can influence the molecular conformation and stability [11] [12]. The presence of amino groups also provides sites for potential chemical modifications and reactions .

Isomerism and Related Compounds

3,5-Difluorobenzene-1,2-diamine represents one member of a family of difluorobenzene diamine isomers that differ in the positions of fluorine and amino group substitution . The compound can be compared to other structural isomers such as 3,4-difluorobenzene-1,2-diamine and 4,5-difluorobenzene-1,2-diamine, which feature different fluorine substitution patterns [17] [18].

| Compound | CAS Number | Fluorine Positions | Similarity Score |

|---|---|---|---|

| 3,5-Difluorobenzene-1,2-diamine | 2369-29-1 | 3,5 | Reference |

| 3,4-Difluorobenzene-1,2-diamine | 153505-39-6 | 3,4 | 0.93 |

| 4,5-Difluorobenzene-1,2-diamine | 76179-40-3 | 4,5 | 0.91 |

The structural variations among these isomers result in different electronic properties and reactivity patterns . The 3,5-substitution pattern in the target compound creates a symmetric molecule with unique electronic characteristics compared to the asymmetric 3,4-isomer or the adjacent 4,5-isomer [17] [18].

Related compounds include other fluorinated aromatic diamines and halogenated benzene derivatives . These structural analogs provide insight into structure-activity relationships and help understand the specific properties conferred by the 3,5-difluoro substitution pattern .

Spectroscopic Characterization

NMR Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3,5-difluorobenzene-1,2-diamine through analysis of ¹H, ¹³C, and ¹⁹F nuclei [20] [21]. The compound's NMR characteristics reflect the electronic environment created by the fluorine and amino substituents on the aromatic ring [22] [23].

In ¹H NMR spectroscopy, the aromatic protons appear in the characteristic aromatic region between 6.5 and 8.0 ppm, with chemical shifts influenced by the electron-donating amino groups and electron-withdrawing fluorine substituents [22]. The amino group protons typically appear as broad signals due to rapid exchange with solvent or intermolecular hydrogen bonding [12] [22].

¹⁹F NMR spectroscopy is particularly valuable for this compound due to fluorine's high sensitivity and large chemical shift range [20] [23]. Fluorinated aromatic compounds typically show ¹⁹F chemical shifts in the range of -100 to -160 ppm, with specific values dependent on the electronic environment and substitution pattern [20] [23]. The symmetric 3,5-substitution pattern results in equivalent fluorine environments, producing a single ¹⁹F signal [24] [23].

Coupling patterns in the NMR spectra reflect the spatial relationships between nuclei [25] [26]. Fluorine-hydrogen coupling constants typically range from 6-50 Hz for three-bond coupling (³J_{FH}), while fluorine-carbon coupling shows characteristic values of 1-8 Hz for three-bond interactions [26].

Mass Spectrometry Analysis

Mass spectrometry analysis of 3,5-difluorobenzene-1,2-diamine provides molecular weight confirmation and fragmentation pattern information [5] . The molecular ion peak appears at m/z 144, corresponding to the molecular weight of 144.12 daltons [1] [2] [5].

Predicted collision cross section values for various adduct ions have been calculated, showing [M+H]⁺ at m/z 145.05719 with a predicted collision cross section of 124.8 Ų [5]. Other significant adducts include [M+Na]⁺ at m/z 167.03913 and [M+NH₄]⁺ at m/z 162.08373 [5].

The fragmentation pattern in electron ionization mass spectrometry typically involves loss of fluorine atoms, amino groups, or combinations thereof [27]. Common fragment ions include those resulting from loss of NH₂ (m/z 128), loss of F (m/z 125), and various combinations of these losses .

High-resolution mass spectrometry enables precise molecular formula determination and helps distinguish between potential isomers . The exact mass measurement confirms the molecular formula C₆H₆F₂N₂ and provides high confidence in structural assignments .

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about functional groups in 3,5-difluorobenzene-1,2-diamine [28] [6]. The spectrum contains distinctive absorptions corresponding to amino groups, aromatic ring vibrations, and carbon-fluorine bonds [11] [6].

Primary amino groups exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region [11] [12]. Two N-H stretching bands are typically observed for primary amines, corresponding to symmetric and antisymmetric stretching modes [12]. In aromatic amines, these absorptions often appear 40-70 cm⁻¹ higher in frequency compared to aliphatic amines [12].

The aromatic ring displays characteristic C-H stretching absorption around 3030 cm⁻¹ and ring vibrations in the 1450-1600 cm⁻¹ region [6]. Aromatic compounds typically show two intense bands at approximately 1500 cm⁻¹ and 1600 cm⁻¹ due to complex ring vibrational modes [6].

Carbon-fluorine bonds produce strong absorptions in the 1000-1300 cm⁻¹ region, with the exact frequency dependent on the bonding environment [29] [30]. The presence of fluorine substituents can also influence other vibrational modes through electronic effects [29].

UV-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy provides information about electronic transitions in 3,5-difluorobenzene-1,2-diamine [8] [31]. Aromatic compounds characteristically display π→π* transitions that appear as absorption bands in the UV region [8] [32].

Benzene derivatives typically exhibit absorption bands near 205 nm and in the 255-275 nm range [8]. The presence of these bands confirms the aromatic character of the molecule [8]. Substitution with electron-donating amino groups generally causes bathochromic (red) shifts of these absorption bands [13].

Fluorine substitution can have complex effects on UV-visible absorption spectra [31] [33]. Fluorinated aromatic compounds often show systematic red shifts of 5-6 nm compared to non-fluorinated analogs [31]. The electronic transitions remain essentially unchanged in character, but the molecular orbital energy levels are systematically lowered by fluorination [31] [34].

The combination of electron-donating amino groups and electron-withdrawing fluorine substituents creates a unique electronic environment that influences the absorption characteristics [13] [31]. Para-disubstituted systems with opposing electronic effects typically show enhanced shifting compared to the sum of individual substituent effects [13].

Physical State and Appearance

3,5-Difluorobenzene-1,2-diamine exists as a crystalline solid under standard conditions [1] [2] [3]. The compound typically appears as a white to dark brown two-tone powder or crystalline material [2] [3] [4]. Various commercial sources report the physical form as ranging from white to brown powder or crystals [3] [4], indicating potential variability in color depending on purity and storage conditions.

The compound has a molecular weight of 144.12 g/mol and the molecular formula C₆H₆F₂N₂ [1] [2] [5]. Its CAS number is 2369-29-1 [1] [2] [5], and the IUPAC name is 3,5-difluoro-1,2-benzenediamine [3] [4].

Melting and Boiling Points

The melting point of 3,5-Difluorobenzene-1,2-diamine has been consistently reported across multiple sources as 48.5-49.5°C [1] [2] [5] [6]. One source reports a slightly broader range of 45-50°C [1], while another provides the specific range of 47-48°C [7]. The narrow range of reported values indicates good reproducibility in measurement.

The boiling point is reported as 246.1°C [1] or 246.1±35.0°C (predicted) [2] [5] [6]. This predicted value suggests that experimental determination may be challenging due to potential decomposition at elevated temperatures.

The compound exhibits a flash point of 108°C [7], indicating moderate flammability characteristics that require appropriate handling precautions.

Solubility Profile

3,5-Difluorobenzene-1,2-diamine demonstrates limited solubility in water [8]. The compound is described as poorly soluble in aqueous media [8], which is consistent with its aromatic structure and the presence of hydrophobic fluorine substituents.

In contrast, the compound shows good solubility in common organic solvents [8]. Specifically, it is soluble in ethanol, acetone, dimethylformamide, and dimethyl sulfoxide [8]. This solubility profile is typical for aromatic amines and facilitates its use in organic synthesis applications.

The predicted density of the compound is 1.407±0.06 g/cm³ [2] [5] [6], which is consistent with the presence of fluorine atoms that increase molecular density compared to non-fluorinated analogs.

Stability and Reactivity

3,5-Difluorobenzene-1,2-diamine is described as chemically stable under normal handling and storage conditions [7]. The compound should be stored at 2-8°C under inert gas atmosphere (nitrogen or argon) [2] [5] to maintain optimal stability.

The compound should be kept away from heat, sparks, and flames [7], and is incompatible with strong oxidizing agents and acids [8]. These storage requirements are consistent with the reactivity profile of aromatic amines.

The compound exhibits low vapor pressure, which is expected for a solid aromatic diamine [8]. This property contributes to its stability during handling and storage.

Acid-Base Properties

The predicted pKa value for 3,5-Difluorobenzene-1,2-diamine is 2.83±0.10 [2] [5] [9]. This relatively low pKa value indicates that the compound is significantly less basic than typical aliphatic amines, which is consistent with the electron-withdrawing effects of the fluorine substituents.

For comparison, typical aromatic amines have pKa values in the range of 4-5 [10] [11], while aliphatic amines typically have pKa values of 9-10 [12]. The fluorine substituents at the 3 and 5 positions substantially reduce the basicity of the amino groups through their strong electron-withdrawing inductive effects.

The presence of two amino groups in the molecule suggests the compound may exhibit multiple pKa values, as is common for diamines [11]. However, specific experimental data for the second pKa value were not found in the available literature.

Computational Predictions of Properties

Computational studies on fluorinated aromatic systems provide insights into the electronic properties of 3,5-Difluorobenzene-1,2-diamine. Density Functional Theory (DFT) calculations using methods such as B3LYP/6-31G(d,p) have been successfully applied to similar fluorinated aromatic compounds [13] [14].

The electronic effects of fluorine substitution in aromatic systems have been extensively studied computationally. Fluorine atoms act as strong electron-withdrawing groups through inductive effects, which significantly influence the electronic distribution and reactivity of the aromatic ring [13] [14].

Computational predictions for the compound include:

- Predicted boiling point: 246.1±35.0°C [2] [5]

- Predicted density: 1.407±0.06 g/cm³ [2] [5]

- Predicted pKa: 2.83±0.10 [2] [5]

These computational predictions are based on quantitative structure-property relationships (QSPR) and molecular modeling approaches that consider the electronic effects of fluorine substitution and the overall molecular structure.

The InChI key for the compound is QGNXDMSEEPNKCF-UHFFFAOYSA-N [3] [15], which provides a unique identifier for computational database searches and property predictions.

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 144.12 g/mol | Experimental | Multiple sources [1] [2] [5] |

| Melting Point | 48.5-49.5°C | Experimental | Multiple sources [1] [2] [5] |

| Boiling Point | 246.1±35.0°C | Predicted | ChemicalBook [2] [5] |

| Density | 1.407±0.06 g/cm³ | Predicted | ChemicalBook [2] [5] |

| pKa | 2.83±0.10 | Predicted | ChemicalBook [2] [5] |

| Flash Point | 108°C | Experimental | SynQuest [7] |

| Water Solubility | Poorly soluble | Experimental | Fluorobenzene Ltd [8] |

| Organic Solvent Solubility | Soluble | Experimental | Fluorobenzene Ltd [8] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant